Home > Products > Screening Compounds P138507 > Dihydroxy Etravirine
Dihydroxy Etravirine - 1246818-67-6

Dihydroxy Etravirine

Catalog Number: EVT-1477670
CAS Number: 1246818-67-6
Molecular Formula: C20H15BrN6O3
Molecular Weight: 467.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A derivative of Etravirine. Etravirine is a non-nucleoside reverse transcriptase inhibitor.

Etravirine (ETR)

Compound Description: Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. [] It is primarily metabolized by CYP2C19 and CYP3A4. [] Etravirine is known to induce CYP3A4 expression via the pregnane X receptor (PXR). []

Relevance: Etravirine is the parent compound of Dihydroxy Etravirine. Dihydroxy Etravirine is formed through the dimethyldihydroxylation of the dimethylbenzonitrile moiety of Etravirine. []

Monohydroxy Etravirine

Compound Description: Monohydroxy Etravirine refers to the monomethylhydroxylated metabolites of Etravirine. The major metabolite is primarily produced by CYP2C19, while minor metabolites are formed by CYP3A4. [] A CYP3A4-dependent monohydroxylated product can be further glucuronidated by UGT1A3 and UGT1A8. []

Relevance: Monohydroxy Etravirine is an intermediate metabolite in the formation of Dihydroxy Etravirine from Etravirine. Further hydroxylation of Monohydroxy Etravirine by CYP2C19 leads to the formation of Dihydroxy Etravirine. []

Rilpivirine

Compound Description: Rilpivirine is another second-generation NNRTI used in HIV-1 treatment. [, ] Like Dihydroxy Etravirine, Rilpivirine also exhibits reduced susceptibility to HIV-1 strains carrying the E138K reverse transcriptase mutation. []

Relevance: Rilpivirine shares a similar chemical structure and mechanism of action with Etravirine, the parent compound of Dihydroxy Etravirine. [] They belong to the same class of drugs (NNRTIs) and target the same viral enzyme, reverse transcriptase. Both Rilpivirine and Etravirine select for the E138K resistance mutation in HIV-1. []

Overview

Dihydroxy Etravirine is a derivative of Etravirine, which is classified as a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections. This compound plays a significant role in antiretroviral therapy, particularly for patients with drug-resistant HIV strains. Dihydroxy Etravirine exhibits enhanced efficacy and stability compared to its parent compound, making it a subject of interest in pharmacological research.

Source

Dihydroxy Etravirine is synthesized through various chemical processes involving the modification of Etravirine. The synthesis typically starts from halogenated pyridines or 4-guanidinobenzonitrile, utilizing advanced organic chemistry techniques to achieve the desired hydroxylation at specific positions on the molecular structure .

Classification

Dihydroxy Etravirine falls under the category of antiviral agents, specifically targeting HIV-1 by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication. Its classification as a non-nucleoside reverse transcriptase inhibitor allows it to bind to the enzyme at sites distinct from the active site, providing a mechanism to overcome some forms of drug resistance seen in HIV therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dihydroxy Etravirine involves several key steps:

  1. Starting Materials: The synthesis begins with halogenated pyridines or 4-guanidinobenzonitrile as starting materials.
  2. Reagents and Conditions: Various reagents such as bases and solvents are used under controlled conditions to facilitate hydroxylation reactions. For instance, sodium hydroxide or potassium carbonate may be used as bases, while solvents like dimethyl sulfoxide or acetonitrile provide an appropriate medium for reaction.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify Dihydroxy Etravirine from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

The molecular structure of Dihydroxy Etravirine can be described by its chemical formula C20H21N3O3C_{20}H_{21}N_{3}O_{3}. It features a complex arrangement that includes:

  • Aromatic Rings: The compound contains multiple aromatic rings contributing to its stability and interaction with biological targets.
  • Hydroxyl Groups: The presence of two hydroxyl groups (-OH) enhances solubility and reactivity.

Data from crystallographic studies reveal that Dihydroxy Etravirine binds effectively within the reverse transcriptase enzyme's binding pocket, which is crucial for its inhibitory action against HIV-1 .

Chemical Reactions Analysis

Reactions and Technical Details

Dihydroxy Etravirine undergoes various chemical reactions that are important for its biological activity:

  1. Hydroxylation Reactions: These reactions introduce hydroxyl groups into the molecular structure, increasing hydrophilicity.
  2. Metabolism: In vivo studies indicate that Dihydroxy Etravirine is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C19, leading to further hydroxylated metabolites that retain antiviral activity .
  3. Stability Studies: Chemical stability assessments reveal that Dihydroxy Etravirine maintains its structure under physiological conditions, which is essential for therapeutic efficacy.
Mechanism of Action

Process and Data

Dihydroxy Etravirine exerts its antiviral effects primarily through the inhibition of reverse transcriptase:

  • Binding Site: It binds non-competitively to a site on the reverse transcriptase enzyme that is distinct from the active site. This binding prevents the enzyme from converting viral RNA into DNA, thereby halting viral replication.
  • Resistance Profile: The structural modifications in Dihydroxy Etravirine allow it to maintain efficacy against certain resistant strains of HIV-1 that may not respond to other NNRTIs .

Quantitative data indicate that Dihydroxy Etravirine has a significantly lower IC50 value compared to other NNRTIs, suggesting higher potency against HIV-1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydroxy Etravirine exhibits several notable physical and chemical properties:

  • Solubility: It is freely soluble in dimethyl sulfoxide and slightly soluble in organic solvents like ethanol, indicating favorable characteristics for formulation development.
  • Stability: The compound demonstrates good stability under acidic and neutral pH conditions but may degrade under extreme alkaline conditions.
  • Melting Point: Preliminary data suggest a melting point range that indicates solid-state stability suitable for pharmaceutical formulations.

These properties are essential for ensuring effective delivery in clinical settings.

Applications

Scientific Uses

Dihydroxy Etravirine has several applications in scientific research and clinical practice:

  1. Antiviral Therapy: It is primarily used in treating HIV-1 infections, especially in patients with resistance to first-line therapies.
  2. Research Tool: Its unique mechanism allows it to be utilized in research settings to study viral replication processes and resistance mechanisms.
  3. Formulation Development: Ongoing studies focus on optimizing formulations for improved bioavailability and patient compliance.

Properties

CAS Number

1246818-67-6

Product Name

Dihydroxy Etravirine

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(hydroxymethyl)benzonitrile

Molecular Formula

C20H15BrN6O3

Molecular Weight

467.28

InChI

InChI=1S/C20H15BrN6O3/c21-16-18(24)26-20(25-15-3-1-11(7-22)2-4-15)27-19(16)30-17-13(9-28)5-12(8-23)6-14(17)10-29/h1-6,28-29H,9-10H2,(H3,24,25,26,27)

SMILES

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3CO)C#N)CO)Br)N

Synonyms

4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-bis(hydroxymethyl)benzonitrile;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.